molecular formula C7H10N2O B1425630 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 874773-50-9

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B1425630
M. Wt: 138.17 g/mol
InChI Key: ASIMTHXMZSLSDW-UHFFFAOYSA-N
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Description

“3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of pyrazoles often involves the cyclocondensation of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine . This reaction can be catalyzed by vitamin B1 and is characterized by simple operation, metal-free catalysis, and acid or base-free catalysis . The yield of this reaction can range from 78% to 92% .


Molecular Structure Analysis

The molecular formula of “3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is C7H10N2O . The molecular weight of this compound is 138.1671 .


Chemical Reactions Analysis

The chemical reactions of pyrazoles are diverse and can be influenced by various factors. For instance, the reaction of pyrazoles with α, β -unsaturated aldehydes/ketones can yield 1,3,5-trisubstituted pyrazoles . The reaction conditions and the nature of the substituents can significantly affect the outcome of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature . The compound has been characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one . This compound, also known as imidazole , has a five-membered heterocyclic structure with three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole exhibits both acidic and basic properties and is highly soluble in water and polar solvents .

  • Antibacterial Agents

    • Results : Quantitative data on minimum inhibitory concentrations (MIC) and zone of inhibition provide insights into their effectiveness .
  • Antitumor Compounds

    • Results : Tumor regression, cell viability assays, and animal model data reveal their potential as antitumor agents .
  • Antiviral Agents

    • Results : Viral load reduction, inhibition of viral replication, and cytopathic effect suppression demonstrate their antiviral potential .
  • Anti-Inflammatory Properties

    • Results : Reduced edema, cytokine levels, and leukocyte infiltration indicate their anti-inflammatory action .
  • Antidiabetic Compounds

    • Results : Improved glucose regulation and insulin signaling support their potential for diabetes management .
  • Antiprotozoal Agents

    • Results : Reduced parasite viability, altered morphology, and inhibition of essential pathways validate their antiprotozoal effects .

Future Directions

The future directions in the research of pyrazoles, including “3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one”, could involve exploring their potential applications in various fields such as medicine, agriculture, and industry . Additionally, the development of greener and more economical synthetic methods for pyrazoles could be a significant area of future research .

properties

IUPAC Name

5-cyclopropyl-2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-9-7(10)4-6(8-9)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIMTHXMZSLSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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